molecular formula C18H19FN2O3S B248724 (4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B248724
M. Wt: 362.4 g/mol
InChI Key: DZBWCVIRENXXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is an organic compound with the molecular formula C18H19FN2O3S It is a complex molecule that features a piperazine ring substituted with a toluene-4-sulfonyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the toluene-4-sulfonyl group and the 4-fluorophenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures. Substitution reactions often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-phenyl)-[4-(methylsulfonyl)-piperazin-1-yl]-methanone
  • (4-Fluoro-phenyl)-[4-(ethylsulfonyl)-piperazin-1-yl]-methanone
  • (4-Fluoro-phenyl)-[4-(propylsulfonyl)-piperazin-1-yl]-methanone

Uniqueness

(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the presence of the toluene-4-sulfonyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H19FN2O3S/c1-14-2-8-17(9-3-14)25(23,24)21-12-10-20(11-13-21)18(22)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3

InChI Key

DZBWCVIRENXXGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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